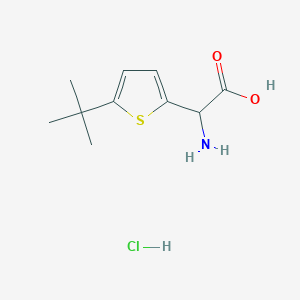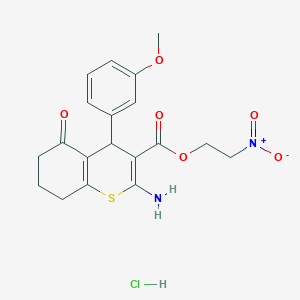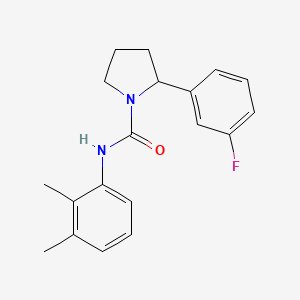![molecular formula C22H29N3O B6137357 N-methyl-N-[1-(2-phenylethyl)-3-piperidinyl]-3-(4-pyridinyl)propanamide](/img/structure/B6137357.png)
N-methyl-N-[1-(2-phenylethyl)-3-piperidinyl]-3-(4-pyridinyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-methyl-N-[1-(2-phenylethyl)-3-piperidinyl]-3-(4-pyridinyl)propanamide, commonly known as MPHP, is a synthetic stimulant drug that belongs to the pyrrolidine class. MPHP is a derivative of cathinone, which is a natural stimulant found in the leaves of the khat plant. MPHP has been identified as a designer drug and is often sold under various street names such as "bath salts" or "flakka". The purpose of
作用机制
MPHP works by inhibiting the reuptake of dopamine and norepinephrine in the brain. This leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, which results in increased activation of their respective receptors. This activation leads to the stimulant effects of MPHP, such as increased energy, euphoria, and alertness.
Biochemical and Physiological Effects:
MPHP has been shown to increase heart rate, blood pressure, and body temperature in rodents. It also increases locomotor activity and induces stereotypic behaviors such as head bobbing and grooming. MPHP has been found to be highly addictive and can lead to compulsive drug-seeking behavior in animals.
实验室实验的优点和局限性
MPHP is a useful tool for studying the neurochemical mechanisms underlying addiction and drug abuse. Its potent effects on dopamine and norepinephrine make it a valuable compound for investigating the role of these neurotransmitters in reward and motivation. However, the addictive properties of MPHP can make it difficult to use in long-term studies, and caution should be taken when handling and administering the compound.
未来方向
There are several areas of future research that could be explored with MPHP. One area of interest is the development of new treatments for addiction and drug abuse. MPHP could be used as a model compound to identify new targets for drug development. Another area of interest is the study of the long-term effects of MPHP on the brain and behavior. This could provide insights into the mechanisms underlying addiction and drug abuse, and could help to identify new strategies for prevention and treatment. Finally, the development of new analytical methods for detecting MPHP and related compounds in biological samples could improve our ability to monitor drug use and identify new designer drugs.
合成方法
MPHP is synthesized by combining 3-(4-pyridinyl)propanoic acid with N-methyl-3-(2-phenylethyl)piperidine-4-carboxamide in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out under anhydrous conditions and the product is purified using column chromatography.
科学研究应用
MPHP has been used in scientific research to study its effects on the central nervous system. It has been found to act as a potent dopamine reuptake inhibitor and norepinephrine reuptake inhibitor. MPHP has also been shown to increase locomotor activity and induce hyperthermia in rodents. These effects make MPHP a useful tool for studying the neurochemical mechanisms underlying addiction and drug abuse.
属性
IUPAC Name |
N-methyl-N-[1-(2-phenylethyl)piperidin-3-yl]-3-pyridin-4-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O/c1-24(22(26)10-9-20-11-14-23-15-12-20)21-8-5-16-25(18-21)17-13-19-6-3-2-4-7-19/h2-4,6-7,11-12,14-15,21H,5,8-10,13,16-18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKFOQWSSHBCSEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCN(C1)CCC2=CC=CC=C2)C(=O)CCC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-[1-(2-phenylethyl)-3-piperidinyl]-3-(4-pyridinyl)propanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(1,3-benzodioxol-5-ylmethyl)-4-(1-{[5-(methoxymethyl)-2-furyl]methyl}-3-piperidinyl)piperazine](/img/structure/B6137274.png)
![N-cyclohexyl-6-[(hydroxyimino)methyl]nicotinamide](/img/structure/B6137279.png)
![3-[(cyclobutylamino)methyl]-1-(4-fluorobenzyl)-3-hydroxy-2-piperidinone](/img/structure/B6137285.png)

![2-isopropyl-5-{[(3-methoxyphenyl)amino]methyl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B6137302.png)
![1-(3-{3-[(cyclooctylamino)methyl]phenoxy}-2-hydroxypropyl)-4-piperidinol](/img/structure/B6137318.png)

methanone](/img/structure/B6137324.png)

![2-benzyl-N-[1-(2-pyrimidinyl)-3-piperidinyl]-1,3-thiazole-4-carboxamide](/img/structure/B6137345.png)
![1-[(5-ethyl-2-furyl)methyl]-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide](/img/structure/B6137355.png)

![2-{[5-(4-bromo-2-thienyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-chlorobenzyl)acetamide](/img/structure/B6137377.png)
![1'-[1-methyl-2-(2-pyridinyl)ethyl]-N-(3-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide](/img/structure/B6137382.png)